molecular formula C19H14F3N5OS B443648 H1Pvat CAS No. 351438-49-8

H1Pvat

Cat. No.: B443648
CAS No.: 351438-49-8
M. Wt: 417.4g/mol
InChI Key: FITXCLRWDSMQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H1PVAT is a novel and potent early-stage inhibitor of poliovirus replication. It specifically targets the VP1 capsid protein of the poliovirus, making it a highly selective antiviral agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H1PVAT involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups that confer its antiviral properties. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale. The specific details of the industrial production process are not publicly available .

Chemical Reactions Analysis

Types of Reactions

H1PVAT primarily undergoes interactions with the viral capsid protein, leading to inhibition of viral replication. It does not undergo significant chemical transformations under physiological conditions, which is crucial for its stability and efficacy as an antiviral agent .

Common Reagents and Conditions

The compound is stable under a range of conditions, including varying temperatures and pH levels. It is typically used in combination with solvents like dimethyl sulfoxide (DMSO) for in vitro studies. The stability of this compound under these conditions ensures its effectiveness during antiviral assays .

Major Products Formed

This compound does not form significant degradation products under normal storage and usage conditions. Its primary interaction is with the viral capsid, leading to the inhibition of viral replication without undergoing major chemical changes .

Scientific Research Applications

H1PVAT has several scientific research applications, particularly in the field of virology and antiviral drug development. Some of its key applications include:

Mechanism of Action

Comparison with Similar Compounds

H1PVAT belongs to a class of poliovirus capsid-binding inhibitors, which includes compounds like V-073 and pirodavir. Compared to these compounds, this compound has shown higher selectivity and potency against all three serotypes of poliovirus. The unique binding affinity and stabilization effect of this compound on the viral capsid distinguish it from other similar compounds .

List of Similar Compounds

  • V-073
  • Pirodavir
  • Pleconaril (another capsid-binding inhibitor with a broader spectrum of activity against enteroviruses)

This compound’s unique properties and high selectivity make it a promising candidate for further development in antiviral therapy .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

351438-49-8

Molecular Formula

C19H14F3N5OS

Molecular Weight

417.4g/mol

IUPAC Name

N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28)

InChI Key

FITXCLRWDSMQLY-UHFFFAOYSA-N

SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4

Origin of Product

United States

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